3,6-Dichloro-4-pyridazinecarbohydrazide
Description
3,6-Dichloro-4-pyridazinecarbohydrazide is a pyridazine derivative characterized by chlorine substituents at positions 3 and 6 of the pyridazine ring and a carbohydrazide group (-CONHNH₂) at position 4. It is synthesized via a multi-step process starting from citraconic anhydride and hydrazine dihydrochloride. Key steps include the formation of 3,6-dihydroxy-4-methylpyridazine, chlorination using phosphorus oxychloride, and oxidation with nitric acid-chlorate liquor to yield the final product . The compound is characterized by IR and ¹H NMR spectroscopy, with a reported yield of 52% and purity exceeding 98% under optimized conditions . Its structural features make it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry.
Properties
Molecular Formula |
C5H4Cl2N4O |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3,6-dichloropyridazine-4-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-1-2(5(12)9-8)4(7)11-10-3/h1H,8H2,(H,9,12) |
InChI Key |
WARNJXIHOSPJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-pyridazinecarbohydrazide typically involves the reaction of 3,6-dichloropyridazine with hydrazine derivatives. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C . The product is then purified to obtain high purity 3,6-Dichloro-4-pyridazinecarbohydrazide.
Industrial Production Methods
Industrial production methods for 3,6-Dichloro-4-pyridazinecarbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same raw materials and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-pyridazinecarbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,6-Dichloro-4-pyridazinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Key Observations:
- Synthetic Efficiency: The target compound’s synthesis yield (52%) is moderate compared to derivatives like the 85% yield reported for 3-acetylamino and 3-benzoylamino pyrrolo[3,4-c]pyridazine derivatives . Chlorination and oxidation steps are critical bottlenecks .
Key Insights:
- Hydrazide Utility : The carbohydrazide group in 3,6-dichloro-4-pyridazinecarbohydrazide is pivotal for synthesizing hydrazone derivatives (e.g., T1–T7 in ), which are often screened for antimicrobial or antitumor activity .
- Piperazine vs. Hydrazine : Piperazine-substituted pyridazines () show enhanced CNS activity due to improved pharmacokinetics, whereas hydrazine derivatives () are more reactive toward condensation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
